molecular formula C7H9ClN2O2 B13484783 5,6-Dimethylpyridazine-4-carboxylic acid hydrochloride

5,6-Dimethylpyridazine-4-carboxylic acid hydrochloride

Katalognummer: B13484783
Molekulargewicht: 188.61 g/mol
InChI-Schlüssel: CKIDBHFXDXKPDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Dimethylpyridazine-4-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C7H9ClN2O2 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethylpyridazine-4-carboxylic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5,6-dimethylpyridazine-4-carboxylic acid.

    Reaction with Hydrochloric Acid: The carboxylic acid is then reacted with hydrochloric acid to form the hydrochloride salt.

The reaction conditions often involve refluxing the carboxylic acid with an excess of hydrochloric acid under controlled temperature and pressure to ensure complete conversion to the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Bulk Synthesis: Large quantities of 5,6-dimethylpyridazine-4-carboxylic acid are synthesized using optimized reaction conditions.

    Purification: The crude product is purified through recrystallization or other suitable methods to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Dimethylpyridazine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the carboxylic acid group.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols, often under basic or acidic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Esterification: Catalysts such as sulfuric acid or hydrochloric acid are used to facilitate the reaction with alcohols.

Major Products

The major products formed from these reactions include various substituted pyridazine derivatives, esters, and reduced or oxidized forms of the compound.

Wissenschaftliche Forschungsanwendungen

5,6-Dimethylpyridazine-4-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5,6-Dimethylpyridazine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyridazine: The parent compound, which lacks the methyl and carboxylic acid groups.

    5,6-Dimethylpyridazine: Similar structure but without the carboxylic acid group.

    4-Carboxypyridazine: Contains the carboxylic acid group but lacks the methyl groups.

Uniqueness

5,6-Dimethylpyridazine-4-carboxylic acid hydrochloride is unique due to the presence of both methyl groups and the carboxylic acid group, which confer specific chemical and biological properties

Eigenschaften

Molekularformel

C7H9ClN2O2

Molekulargewicht

188.61 g/mol

IUPAC-Name

5,6-dimethylpyridazine-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H8N2O2.ClH/c1-4-5(2)9-8-3-6(4)7(10)11;/h3H,1-2H3,(H,10,11);1H

InChI-Schlüssel

CKIDBHFXDXKPDB-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=NC=C1C(=O)O)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.